molecular formula C20H23N5OS B11678840 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11678840
M. Wt: 381.5 g/mol
InChI Key: BMUJKXXGJWHVSM-FYJGNVAPSA-N
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Description

N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a hydrazide derivative featuring a benzimidazole core linked via a sulfanyl group and a Schiff base moiety. Its structure combines a 1-ethyl-substituted benzimidazole, a thioether bridge, and an electron-rich 4-(dimethylamino)phenyl hydrazone. This design is typical of bioactive compounds targeting enzymes or receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H23N5OS/c1-4-25-18-8-6-5-7-17(18)22-20(25)27-14-19(26)23-21-13-15-9-11-16(12-10-15)24(2)3/h5-13H,4,14H2,1-3H3,(H,23,26)/b21-13+

InChI Key

BMUJKXXGJWHVSM-FYJGNVAPSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s benzimidazole ring can interact with DNA, leading to potential anticancer effects. Additionally, the dimethylaminophenyl group may enhance its ability to penetrate cell membranes, increasing its efficacy as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s benzimidazole-sulfanyl-acetohydrazide scaffold is shared with several derivatives, differing primarily in substituents on the benzimidazole, aromatic hydrazone, and sulfanyl groups. Key analogues include:

Compound Name Benzimidazole Substituent Aromatic Hydrazone Group Sulfanyl Group Reference
Target Compound 1-ethyl 4-(dimethylamino)phenyl Acetohydrazide -
Compound 10 1-(3-methylphenyl)-5-oxo 4-(dimethylamino)phenyl Acetohydrazide
Compound 5b Quinoline hybrid 4-(dimethylamino)phenyl Carbothioamide
N′-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide 1-(4-methylbenzyl) 4-ethylphenyl Acetohydrazide
N′-{(E)-[4-(Benzyloxy)phenyl]methylene}-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide 1-(2-chlorobenzyl) 4-(benzyloxy)phenyl Acetohydrazide
  • Benzimidazole Substituents: The 1-ethyl group in the target compound enhances lipophilicity compared to bulkier substituents (e.g., 3-methylphenyl in Compound 10 ). This may influence membrane permeability and metabolic stability.
  • Hydrazone Aromatic Groups: The 4-(dimethylamino)phenyl group in the target compound and Compound 10 provides strong electron-donating effects, favoring charge-transfer interactions. In contrast, 4-ethylphenyl ( ) or benzyloxy-substituted ( ) groups modulate solubility and steric hindrance.
  • Sulfanyl Linkers :

    • The acetohydrazide sulfanyl bridge in the target compound contrasts with carbothioamide (Compound 5b ), which may alter hydrogen-bonding capacity and conformational flexibility.

Physicochemical Properties

Limited data exist for the target compound, but analogues provide insights:

Compound Name Yield (%) Melting Point (°C) Solubility Reference
Target Compound - - Likely moderate* -
Compound 10 71 210–211 Low (DMF/EtOH)
Compound 5b - - DMSO-soluble
2-(Ethylsulfanyl)-N'-[(substitutedphenyl)methylidene]benzohydrazide 60–85 180–220 Ethanol-soluble

*Predicted based on structural similarity to Compound 10 .

Biological Activity

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide, commonly referred to as compound R452815, is a hydrazone derivative that has garnered attention in pharmaceutical research for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H23N5OS
  • CAS Number : 306752-32-9
  • Molecular Weight : 381.503 g/mol

Structural Features

The compound features a dimethylamino group, a benzimidazole moiety, and a hydrazone linkage, which are crucial for its biological activity. The presence of sulfur in the benzimidazole derivative may contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Hydrazone derivatives have been explored for their anticancer properties. Research indicates that compounds with hydrazone linkages can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways related to cancer progression . The specific effects of R452815 on cancer cell lines remain to be fully elucidated but warrant investigation given the promising results observed in related compounds.

The biological activity of R452815 may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes involved in tumor growth and metastasis.
  • Interaction with DNA : Some hydrazones can intercalate into DNA, leading to cytotoxic effects in rapidly dividing cells.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways such as apoptosis and cell cycle regulation.

Study 1: Antifungal Activity Assessment

In a comparative study, several hydrazone derivatives were tested against fungal strains. Among them, compounds structurally related to R452815 demonstrated significant inhibition at concentrations as low as 0.5 mg/ml . This suggests that R452815 could be evaluated for similar antifungal efficacy.

Study 2: Anticancer Potential

A study exploring the anticancer properties of hydrazone derivatives revealed that certain compounds led to a reduction in cell viability in various cancer cell lines by inducing apoptosis and cell cycle arrest . Although direct studies on R452815 are lacking, its structural characteristics align with those found effective in these studies.

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